

CL-387785 as an irreversible EGFR inhibitor

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Compound of Interest					
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An In-Depth Technical Guide to CL-387785: An Irreversible EGFR Inhibitor

Executive Summary

The Epidermal Growth Factor Receptor (EGFR) is a critical signaling protein often deregulated in various cancers, making it a prime target for therapeutic intervention. While first-generation reversible EGFR inhibitors like gefitinib and erlotinib have shown clinical efficacy, acquired resistance, frequently through mutations like T790M, limits their long-term use. **CL-387785** is a potent, second-generation, irreversible tyrosine kinase inhibitor designed to overcome such resistance. By forming a covalent bond with a key cysteine residue in the ATP-binding pocket of EGFR, **CL-387785** provides sustained inhibition of the receptor's activity. This guide details the mechanism of action, biochemical and cellular activity, and key experimental protocols for the evaluation of **CL-387785**, serving as a comprehensive resource for researchers and drug development professionals.

Mechanism of Action

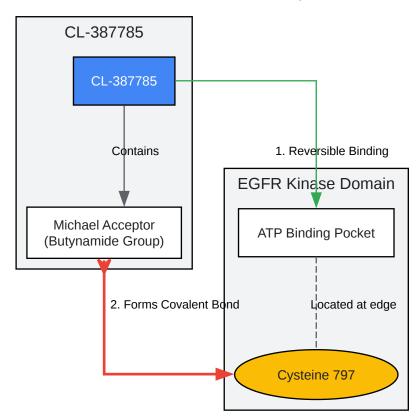
CL-387785 is a 4-anilinoquinazoline derivative that functions as an irreversible inhibitor of the EGFR tyrosine kinase.[1] Its mechanism involves two key steps:

- Reversible Binding: Initially, CL-387785 binds non-covalently to the ATP-binding site within the EGFR kinase domain. The quinazoline core orients itself in the pocket, forming hydrogen bonds with the hinge region residue Met793.[1]
- Covalent Bond Formation: The molecule contains a reactive Michael acceptor (a butynamide group) that subsequently forms a covalent bond with the thiol group of Cysteine 797



(Cys797).[1][2] This cysteine residue is located at the edge of the ATP binding cleft.[1]

This covalent and irreversible binding locks the inhibitor in place, preventing ATP from accessing the kinase domain and thereby permanently inactivating the enzyme. This mechanism is particularly effective against the common T790M resistance mutation, as the covalent interaction can overcome the steric hindrance that reduces the affinity of reversible inhibitors.[1][3]



Mechanism of Irreversible Inhibition by CL-387785

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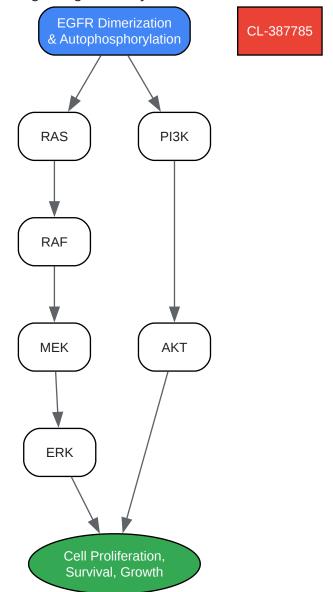
Mechanism of CL-387785 irreversible binding to EGFR Cys797.

EGFR Signaling Pathway Inhibition

EGFR activation triggers multiple downstream signaling cascades crucial for cell growth, proliferation, and survival, primarily the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways. By irreversibly binding to the EGFR kinase domain, **CL-387785** effectively blocks the



initial autophosphorylation event, thereby preventing the activation of these critical downstream pathways. This leads to a cytostatic effect, inhibiting cell proliferation.[4]



EGFR Signaling Pathway and CL-387785 Inhibition Point

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CL-387785 blocks downstream signaling by inhibiting EGFR.

Quantitative Biological Activity

CL-387785 demonstrates high potency in both biochemical and cellular assays. Its activity against wild-type EGFR, mutated forms, and cell lines is summarized below.



Table 1: Biochemical Activity of CL-387785

Target	Assay Type	Metric	Value	Reference
EGFR	Kinase Assay	IC50	370 pM	[5]
WT EGFR	Kinase Binding	Ki	0.093–0.16 nM	[6]
EGFR-L858R	Kinase Binding	Ki	0.4–0.7 nM	[7]
EGFR	Kinase Assay	K*; (apparent)	180 ± 11 nM	[8]
Note: Value				

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range is for

quinazoline-

based covalent

inhibitors,

including CL-

387785.

Table 2: Cellular Activity of CL-387785



Cell Line/Context	Assay Type	Metric	Value	Reference
EGFR- overexpressing cells	Autophosphoryla tion	IC50	5 nM	[4]
EGFR/c-erbB2 overexpressing cells	Cell Proliferation	IC50	31 nM	[4]
MDA-MB-468 (TNBC)	Cell Viability (XTT)	IC50	0.7 ± 0.3 μM	[9]
MDA-MB-231 (TNBC)	Cell Viability (XTT)	IC50	0.5 ± 0.2 μM	[9]
H1975 (L858R/T790M)	Cell Proliferation	-	Inhibits in a dose-dependent manner	[10]
A549 (WT EGFR)	Autophosphoryla tion	IC50	2-12 nM*	[6]
Note: Value range is for quinazoline-based covalent inhibitors.				

Efficacy Against Resistance Mutations

A primary advantage of **CL-387785** is its ability to inhibit EGFR harboring the T790M "gatekeeper" mutation, which confers resistance to first-generation inhibitors.[1] The irreversible binding mechanism allows **CL-387785** to maintain activity against this mutant.[3] However, acquired resistance to irreversible inhibitors can occur through a tertiary mutation at the covalent binding site, C797S, which replaces the reactive cysteine with a serine.[11][12] Interestingly, one study reported that **CL-387785** did not induce the C797S resistance mutation in H1975 cells and only resulted in a four-fold loss of cellular potency, suggesting a potentially



different resistance profile compared to other covalent inhibitors.[6][7] Resistance can also be mediated through bypass tracks, such as the paracrine activation of c-Met signaling by high levels of Hepatocyte Growth Factor (HGF).[11][12]

Detailed Experimental Protocols In Vitro EGFR Kinase Inhibition Assay

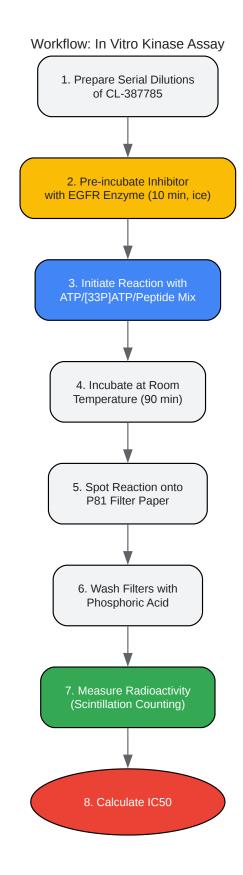
This protocol details a radiometric assay to determine the enzymatic inhibition of EGFR.

- Objective: To quantify the IC₅₀ of **CL-387785** against recombinant EGFR kinase.
- Principle: The assay measures the transfer of a radiolabeled phosphate from [33P]ATP to a peptide substrate by EGFR. Inhibition is quantified by a reduction in radioactivity incorporated into the peptide.
- Materials:
 - CL-387785 stock solution (500 μM in 100% DMSO)[4]
 - Recombinant EGFR enzyme[4]
 - Peptide substrate (e.g., RR-SRC: Arg-Arg-Leu-Ile-Glu-Asp-Ala-Glu-Tyr-Ala-Ala-Arg-Gly)[4]
 - [33P]ATP (>2500 Ci/mmol)[4]
 - 4x Reaction Buffer: 50 mM HEPES (pH 7.4), 80 μM ATP, 40 mM MnCl₂, 200 μM sodium orthovanadate[4]
 - Dilution Buffer: 30 mM HEPES (pH 7.4)[4]
 - P81 phosphocellulose filter papers[4]
 - 0.5% Phosphoric acid[4]
 - Liquid scintillation counter and fluid[4]
- Procedure:



- Prepare serial dilutions of CL-387785 from the stock solution using the Dilution Buffer.
- In a reaction tube, add 10 μL of the CL-387785 dilution.
- Add 3 μL of diluted recombinant EGFR enzyme. Incubate on ice for 10 minutes.[4]
- \circ To initiate the kinase reaction, add 27 μ L of a master mix containing:
 - 5 μL peptide substrate (final concentration 400 μM)
 - 10 µL of 4x Reaction Buffer
 - 0.30 µL [33P]ATP
 - 11.7 µL H₂O
- Incubate the reaction mixture for 90 minutes at room temperature.[4]
- Spot the entire reaction volume onto a P81 filter paper.
- Wash the filter discs twice with 0.5% phosphoric acid to remove unincorporated [³³P]ATP.
 [4]
- Measure the radioactivity on the filter paper using a liquid scintillation counter.[4]
- Data Analysis: Calculate the percentage of inhibition for each **CL-387785** concentration relative to a no-inhibitor control. Plot the percent inhibition against the log of the inhibitor concentration and use a non-linear regression model to determine the IC₅₀ value.





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Radiometric assay workflow to determine EGFR kinase inhibition.



Cell Proliferation (MTS) Assay

This protocol outlines a colorimetric assay to measure the effect of **CL-387785** on cell viability and proliferation.

- Objective: To determine the IC50 of **CL-387785** on the proliferation of cancer cell lines.
- Principle: The MTS reagent is bioreduced by viable, metabolically active cells into a colored formazan product. The amount of formazan is directly proportional to the number of living cells in the culture.
- Materials:
 - Target cell line (e.g., Ba/F3-ERBB2)[4]
 - 96-well flat-bottomed plates
 - Complete cell culture medium
 - o CL-387785
 - MTS reagent (e.g., CellTiter 96 AQueous One Solution)[4]
- Procedure:
 - Seed 10,000 cells per well in 96-well plates and allow them to adhere overnight.[4]
 - Prepare serial dilutions of CL-387785 in complete culture medium.
 - Remove the existing medium from the cells and add the medium containing the various concentrations of CL-387785.
 - Incubate the plates for 48 hours under standard cell culture conditions (37°C, 5% CO₂).[4]
 - Add MTS reagent to each well according to the manufacturer's instructions.
 - Incubate for 1-4 hours until color development is sufficient.



- Measure the absorbance at the appropriate wavelength (typically 490 nm) using a plate reader.
- Data Analysis: Normalize the absorbance readings to the vehicle control (e.g., 0.1% DMSO) to determine the percentage of viability. Plot the percent viability against the log of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC₅₀.[4]

In Vivo Efficacy and Formulation

CL-387785 has demonstrated significant anti-tumor activity in vivo. In nude mice with tumors overexpressing EGFR, oral administration of **CL-387785** at 80 mg/kg/day profoundly blocked tumor growth.[4]

- Example Formulations for Animal Studies:
 - Oral (p.o.) Administration: A stock solution in DMSO can be mixed with corn oil. For example, a 60 mg/mL DMSO stock can be diluted by adding 50 μL to 950 μL of corn oil. This mixture should be used immediately.
 - o Intraperitoneal (i.p.) Administration: A solution can be prepared by mixing a DMSO stock with PEG300, Tween80, and ddH₂O. For instance, 50 μL of a 60 mg/mL DMSO stock is mixed with 400 μL of PEG300, followed by 50 μL of Tween80, and finally brought to a 1 mL volume with 500 μL of ddH₂O. This solution should also be used immediately.[4]

Conclusion

CL-387785 is a powerful second-generation irreversible EGFR inhibitor with picomolar potency in biochemical assays and low nanomolar activity in cellular contexts. Its covalent mechanism of action allows it to effectively inhibit both wild-type and T790M-mutant EGFR, providing a crucial tool to overcome acquired resistance to first-generation inhibitors. The detailed protocols and compiled quantitative data in this guide offer a foundational resource for further research and development of EGFR-targeted therapies.

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